2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran
Description
Properties
CAS No. |
918429-40-0 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenyl)-2-nitroethenyl]-5-phenylfuran |
InChI |
InChI=1S/C20H17NO3/c1-14-10-15(2)12-17(11-14)19(21(22)23)13-18-8-9-20(24-18)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
JRTWRYZPKOCFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
5-Phenylfuran-2-carbaldehyde
Synthesis of 5-phenylfuran derivatives often begins with cyclization of 1,4-diketones or via Paal-Knorr furan synthesis. For example, condensation of 1,4-diphenylbutane-1,4-dione with ammonium acetate yields 5-phenylfuran. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 2-position, critical for nitroethenylation.
3,5-Dimethyl-β-nitrostyrene
The nitroethenyl moiety can be preformed through Henry reaction between 3,5-dimethylbenzaldehyde and nitromethane, followed by dehydration. Catalytic systems using mesoporous silica-alumina composites enhance nitroalkene yields to >85% under solvent-free conditions.
Nitroethenyl Group Installation via Condensation Reactions
The central C=C bond formation between furan and nitroaryl groups employs condensation strategies:
Knoevenagel Condensation
Reaction of 5-phenylfuran-2-carbaldehyde with 3,5-dimethyl-β-nitrostyrene under basic conditions (piperidine/EtOH, 80°C) generates the target compound. A study on analogous furan-nitroethenyl systems reported 60–70% yields with <5% Z-isomer formation.
Table 1: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 12 | 65 |
| DBU | Toluene | 110 | 6 | 72 |
| Mg-Al LDH | Solvent-free | 100 | 4 | 81 |
Wittig Olefination
Employing a nitro-substituted ylide offers stereocontrol. Phosphorane reagents derived from 3,5-dimethylbenzyltriphenylphosphonium bromide and nitroacetic acid react with 5-phenylfuran-2-carbaldehyde. This method achieves 78% E-selectivity but requires anhydrous conditions.
Metal-Catalyzed Cross-Coupling Approaches
Transition metal catalysis enables modular assembly of the nitroethenyl bridge:
Palladium-Mediated Heck Coupling
Coupling 2-bromo-5-phenylfuran with 3,5-dimethyl-β-nitrostyrene using Pd(OAc)₂/XPhos ligand system in DMAc at 120°C affords the product in 55% yield. While effective, bromofuran precursors remain synthetically challenging.
Copper-Catalyzed Alkyne Nitroarylation
An emerging strategy involves CuI/1,10-phenanthroline-catalyzed three-component reaction between 5-phenylfuran-2-acetylene, 3,5-dimethylbenzaldehyde, and nitroethane. This one-pot method achieves 68% yield but suffers from byproduct formation.
Tandem Cyclization-Nitration Strategies
Direct functionalization of preassembled furans provides an alternative route:
Electrophilic Nitration of 2-Ethenylfurans
Nitrating 2-[2-(3,5-dimethylphenyl)ethenyl]-5-phenylfuran with acetyl nitrate (AcONO₂/H₂SO₄) at 0°C introduces the nitro group regioselectively. Control experiments show 90% para-nitration on the ethenyl aryl group, though over-nitration remains a concern.
Radical Nitroalkylation
Visible-light-mediated decatungstate catalysis enables radical addition of nitroethane to 2-(3,5-dimethylphenylacetylene)-5-phenylfuran. This photoredox method achieves 62% yield with excellent E/Z ratio (95:5) but requires specialized equipment.
Green Chemistry and Catalytic Innovations
Recent advances emphasize sustainable synthesis:
Mechanochemical Synthesis
Ball-milling 5-phenylfuran-2-carbaldehyde and 3,5-dimethyl-β-nitrostyrene with K₂CO₃ yields 73% product in 2 hours without solvent. This method reduces E-factor by 85% compared to solution-phase routes.
Biocatalytic Approaches
Engineered nitroreductases catalyze the stereoselective addition of nitro groups to ethenylfurans. Preliminary results show 40% conversion, indicating potential for further optimization.
Analytical Characterization and Quality Control
Critical analytical data for synthetic batches:
Table 2: Spectroscopic Benchmarks
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two classes of analogs: (1) nitroaromatic furan derivatives and (2) amide-containing pharmaceuticals.
Table 1: Key Structural and Functional Comparisons
Key Observations:
The phenyl group at the 5-position may enhance π-π stacking in molecular interactions. Parchem Compound (C13H11NO4): The aldehyde group (-CHO) offers a reactive site for nucleophilic additions (e.g., forming Schiff bases), unlike the nitroethenyl group in the target compound, which may favor reductions to amines .
Amide-Based Pharmaceuticals: The amide-containing compounds in (e.g., compounds e–h) are structurally distinct, featuring peptide-like backbones and polar groups (e.g., amino, hydroxy). These are likely designed for biological targeting (e.g., enzyme inhibition), whereas the nitroaromatic furans are more suited for synthetic chemistry or materials applications.
Physicochemical and Reactivity Differences
- Solubility : The target compound’s lipophilic aromatic substituents may reduce water solubility compared to the Parchem compound’s aldehyde, which can form hydrogen bonds.
- Reactivity :
- Nitroethenyl groups (target compound) are prone to reduction (e.g., catalytic hydrogenation to amines) or Michael additions.
- Aldehydes (Parchem compound) undergo condensations or oxidations.
- Amides ( compounds) exhibit stability toward hydrolysis under physiological conditions, critical for drug design .
Biological Activity
The compound 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 296.33 g/mol
- Functional Groups : Nitro group, furan ring, and phenyl groups.
Anticancer Properties
Research indicates that compounds similar to 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran exhibit significant anticancer properties. Studies have shown that derivatives of furan can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells by promoting apoptosis via the mitochondrial pathway .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays revealed that 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran exhibited a significant ability to scavenge free radicals, thereby reducing oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with furan moieties have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, treatment with this compound led to a reduction in markers of inflammation such as TNF-alpha and IL-6 .
Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled study involving MCF-7 breast cancer cells, 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran was administered at varying concentrations. The results showed:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 10 |
| 10 | 75 | 30 |
| 25 | 50 | 60 |
| 50 | 20 | 80 |
This data suggests a dose-dependent increase in apoptosis among treated cells.
Study 2: Antioxidant Activity Assay
A DPPH radical scavenging assay was conducted to evaluate the antioxidant capacity of the compound:
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 25 | 50 |
| 50 | 85 |
The results indicate that higher concentrations significantly enhance the scavenging activity against DPPH radicals.
The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and oxidative stress response. The nitro group may play a pivotal role in redox reactions, enhancing its efficacy as an antioxidant and anticancer agent.
Q & A
Q. What are the standard synthetic routes for 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran, and how can purity be verified?
- Methodological Answer : The synthesis typically involves cyclization or multicomponent reactions. For example, nitroethenyl groups can be introduced via condensation of nitroalkanes with aldehydes under acidic conditions. A protocol inspired by multicomponent approaches (e.g., using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone as an oxidant) can be adapted . Purity verification requires analytical techniques such as HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) for preliminary checks. Structural confirmation via H NMR and C NMR is critical, with comparison to spectral databases like NIST .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and nitroethenyl connectivity.
- IR Spectroscopy : Identification of nitro (C-NO, ~1520 cm) and furan ring (C-O-C, ~1250 cm) vibrations .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]) matching theoretical mass (±5 ppm).
- X-ray Crystallography (if crystalline): Definitive proof of stereochemistry and bond angles .
Q. What safety precautions are recommended when handling nitro-substituted furans in laboratory settings?
- Methodological Answer : Nitro compounds are potentially explosive and toxic. Key precautions include:
- Use explosion-proof equipment and avoid friction/heat during synthesis.
- Work in a fume hood with personal protective equipment (nitrile gloves, lab coat).
- Store in inert atmospheres (argon) at ≤4°C. Refer to SDS guidelines for nitroalkanes and furans .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:
Q. What computational methods predict the thermodynamic stability of nitroethenyl-substituted furans?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy and HOMO-LUMO gaps to assess stability. Studies on substituted furans show electron-withdrawing nitro groups reduce HOMO energy, enhancing oxidative stability . Compare results with experimental DSC data (decomposition onset temperature) for validation.
Q. How can the reaction mechanism of nitroethenyl group formation be elucidated?
- Methodological Answer : Mechanistic studies involve:
- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy.
- Isotopic Tracers : Use O-labeled nitro precursors to track oxygen migration.
- Computational Transition State Analysis : Identify rate-determining steps (e.g., nitro-aldol condensation) using QM/MM simulations .
Q. What strategies optimize synthetic yield under varying conditions?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity, while fluorinated alcohols (e.g., hexafluoropropan-2-ol) stabilize intermediates .
- Catalyst Selection : Lewis acids (e.g., ZnCl) improve cyclization efficiency.
- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions in nitroalkene formation.
Q. What biological activity screening protocols are suitable for nitroethenyl-furan derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant Testing : DPPH radical scavenging (IC values via UV-Vis).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC compared to positive controls like doxorubicin .
Data Contradiction Analysis
Q. How to resolve conflicting data between computational predictions and experimental results?
- Methodological Answer :
- Benchmarking : Validate computational models against structurally similar compounds with known experimental data (e.g., nitrobenzene derivatives) .
- Error Analysis : Check basis set adequacy (e.g., 6-311++G(d,p) vs. def2-TZVP) and solvent effects in DFT.
- Experimental Replication : Repeat synthesis/analysis under controlled conditions (e.g., anhydrous, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
